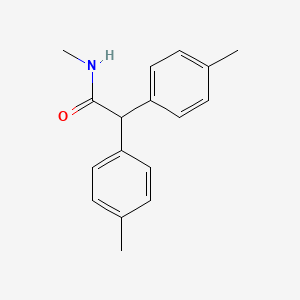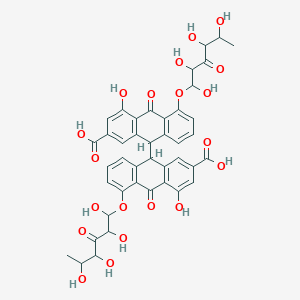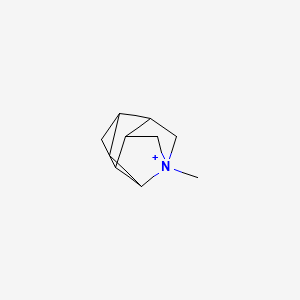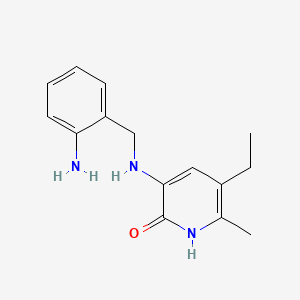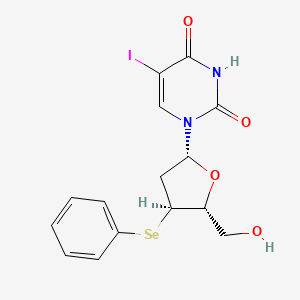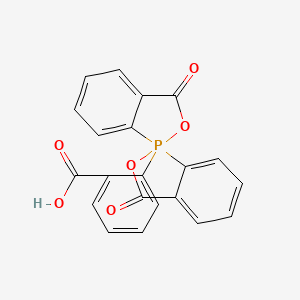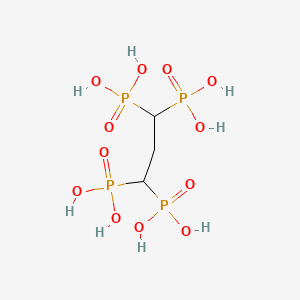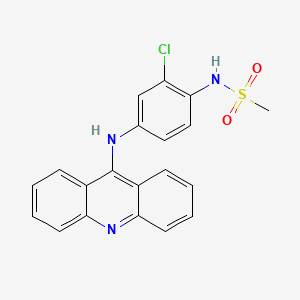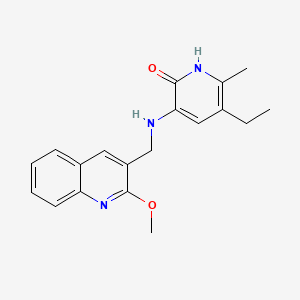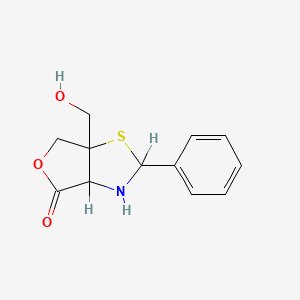
6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the furo group and the hydroxymethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6a-(Hydroxymethyl)-2-phenyltetrahydrofuro(3,4-d)(1,3)thiazol-4(2H)-one can be compared with other thiazole derivatives to highlight its uniqueness. Similar compounds include:
Thiazole: A simpler structure with a wide range of biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
The unique combination of the furo and thiazole rings, along with the hydroxymethyl and phenyl groups, gives this compound distinct chemical and biological properties that set it apart from other similar compounds.
Properties
CAS No. |
4063-32-5 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
6a-(hydroxymethyl)-2-phenyl-2,3,3a,6-tetrahydrofuro[3,4-d][1,3]thiazol-4-one |
InChI |
InChI=1S/C12H13NO3S/c14-6-12-7-16-11(15)9(12)13-10(17-12)8-4-2-1-3-5-8/h1-5,9-10,13-14H,6-7H2 |
InChI Key |
BFOKIVXRLAGCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C(C(=O)O1)NC(S2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


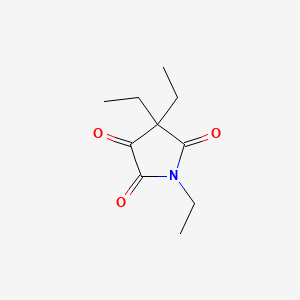

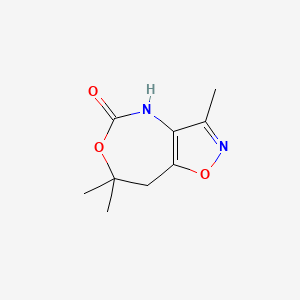
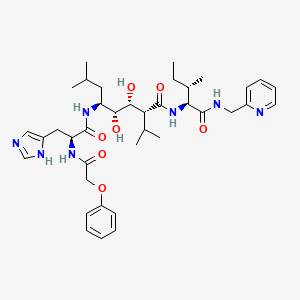
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
